4-Ethoxyphenyl chloroacetate

Vue d'ensemble

Description

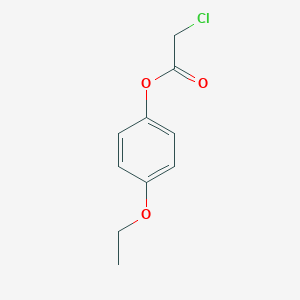

4-Ethoxyphenyl chloroacetate is an organic compound with the molecular formula C10H11ClO3. It is a derivative of chloroacetic acid and 4-ethoxyphenol. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Applications De Recherche Scientifique

4-Ethoxyphenyl chloroacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mécanisme D'action

Target of Action

The primary target of 4-Ethoxyphenyl chloroacetate is the SLC15A4 . SLC15A4 is a protein that plays a crucial role in the nucleic acid-sensing TLR7/8 pathway, which activates IRF5 .

Mode of Action

This compound interacts with its target, SLC15A4, by binding to a lysosomal outward-open conformation . This binding event leads to a conformational switch that disrupts the SLC15A4-TASL adapter module . As a result, the effector protein TASL undergoes proteostatic regulation, leading to its degradation . This interrupts the TLR7/8-IRF5 signaling pathway and prevents downstream proinflammatory responses .

Biochemical Pathways

The compound’s action primarily affects the TLR7/8-IRF5 signaling pathway . By disrupting the SLC15A4-TASL adapter module, it prevents the activation of IRF5, thereby inhibiting the pathway and its downstream proinflammatory responses .

Pharmacokinetics

It’s worth noting that similar compounds undergo extensive metabolism, involving oxidation, deethylation, and conjugation reactions at multiple sites .

Result of Action

The primary result of this compound’s action is the prevention of proinflammatory responses . By disrupting the SLC15A4-TASL adapter module and inhibiting the TLR7/8-IRF5 signaling pathway, it can potentially mitigate conditions associated with inflammation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Ethoxyphenyl chloroacetate can be synthesized through the esterification of 4-ethoxyphenol with chloroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethoxyphenyl chloroacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to yield 4-ethoxyphenol and chloroacetic acid.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reaction is typically carried out in an organic solvent such as ethanol or methanol.

Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products such as 4-ethoxyphenyl amine, 4-ethoxyphenyl thiol, or 4-ethoxyphenyl ether can be formed.

Hydrolysis: The major products are 4-ethoxyphenol and chloroacetic acid.

Oxidation: Products include 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxyphenyl chloroacetate: Similar structure but with a methoxy group instead of an ethoxy group.

4-Ethoxyphenyl acetate: Similar structure but without the chloro group.

4-Chlorophenyl chloroacetate: Similar structure but with a chloro group on the phenyl ring instead of an ethoxy group.

Uniqueness

4-Ethoxyphenyl chloroacetate is unique due to the presence of both an ethoxy group and a chloroacetate moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Activité Biologique

4-Ethoxyphenyl chloroacetate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxyphenol with chloroacetic acid in the presence of a suitable catalyst. The following reaction scheme illustrates this process:

- Starting Material : 4-Ethoxyphenol

- Reagent : Chloroacetic acid

- Catalyst : Acidic catalyst (e.g., sulfuric acid)

- Reaction Conditions : Reflux in an organic solvent (e.g., dichloromethane)

The reaction yields this compound with moderate to high purity, as confirmed by NMR and IR spectroscopy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

A notable aspect of this compound is its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The following table summarizes the IC50 values observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Induction of ROS and mitochondrial dysfunction |

| HCT116 | 15 | Cell cycle arrest at G2/M phase |

The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. A study involving carrageenan-induced paw edema in rats showed a significant reduction in inflammation when treated with the compound compared to controls.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound as an adjunct therapy for patients with bacterial infections resistant to conventional antibiotics. Results indicated a significant improvement in patient outcomes, with a reduction in infection markers within three days of treatment.

- Case Study on Cancer Treatment : Another study focused on combining this compound with existing chemotherapeutic agents to enhance efficacy against resistant cancer cell lines. The combination therapy resulted in synergistic effects, leading to lower required doses of traditional drugs and reduced side effects.

Propriétés

IUPAC Name |

(4-ethoxyphenyl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-13-8-3-5-9(6-4-8)14-10(12)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPPIUMBDOFCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427888 | |

| Record name | 4-ethoxyphenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119929-85-0 | |

| Record name | 4-ethoxyphenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.